2-Methyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique bicyclic structure that includes nitrogen atoms. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry. It is particularly noted for its role as a building block in organic synthesis and its therapeutic properties.
2-Methyl-4,5,6,7-tetrahydro-2H-indazole is classified as a heterocyclic organic compound. Its molecular formula is , with a molecular weight of approximately 180.21 g/mol. The compound features a fused five-membered and six-membered ring system containing nitrogen atoms, which contributes to its reactivity and biological activity .
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves several key steps:
Common reagents used in these synthetic routes include:
In industrial settings, production may utilize batch or continuous flow methods to optimize yield and purity. Advanced catalytic systems and automated monitoring are often employed to enhance efficiency .
The molecular structure of 2-methyl-4,5,6,7-tetrahydro-2H-indazole can be represented using various notations:
The structure consists of a bicyclic framework that enhances its chemical reactivity and interaction with biological targets .
Property | Value |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.21 g/mol |
Appearance | Powder |
Storage Temperature | Room Temperature |
The compound undergoes several types of chemical reactions:
Common reagents for these reactions include:
These reactions are crucial for modifying the compound for various applications in research and industry .
The mechanism of action for 2-methyl-4,5,6,7-tetrahydro-2H-indazole primarily involves its interaction with biological molecules. Notably:
This compound influences cellular processes by blocking cell growth in neoplastic cell lines and causing a G0–G1 phase arrest in the cell cycle. The binding interactions with biomolecules are critical for its therapeutic potential .
The compound exhibits notable reactivity due to its functional groups. Its unique substitution pattern imparts distinct chemical properties that contribute to its biological activity.
Relevant data includes:
The applications of 2-methyl-4,5,6,7-tetrahydro-2H-indazole are diverse:
Research continues into exploring further applications in pharmacology and biotechnology as new synthetic methods are developed .
The tetrahydroindazole scaffold represents a privileged structure in medicinal chemistry due to its distinctive bicyclic architecture that combines a partially saturated six-membered ring with a pyrazole moiety. This configuration provides exceptional versatility in molecular interactions, enabling high-affinity binding to diverse biological targets. The hydrogen-bond accepting capability of the pyrazole nitrogen atoms facilitates targeted interactions with enzymatic active sites, while the aliphatic ring enhances metabolic stability compared to fully aromatic indazoles [8]. These properties have positioned tetrahydroindazoles as critical frameworks in developing therapeutics for oncology and central nervous system (CNS) disorders [5].
Particularly, 2-methyl-4,5,6,7-tetrahydro-2H-indazole derivatives demonstrate enhanced bioavailability profiles due to improved solubility from the reduced ring system. This structural feature enables more favorable pharmacokinetic properties, making them superior candidates for blood-brain barrier penetration in neurological targets [5]. The scaffold's synthetic accessibility allows for extensive derivatization at multiple positions (N-1, N-2, C-3, C-4, C-7), facilitating comprehensive structure-activity relationship (SAR) studies [2].
Table 1: Therapeutic Applications of Tetrahydroindazole Derivatives
Biological Target | Therapeutic Area | Key Structural Features |
---|---|---|
Sigma-2 Receptors (TMEM97) | CNS Disorders, Cancer | N-2 alkylation, C-3 aromatic substituents |
Cyclooxygenase-2 (COX-2) | Inflammation | Carboxylic acid at C-4 position |
Cell Cycle Proteins | Oncology | Halogenated aryl groups at C-3 |
Microbial Enzymes | Anti-infectives | Electron-withdrawing group substitutions |
The investigation of 2-methyl-4,5,6,7-tetrahydro-2H-indazole spans over a century, originating with Otto Wallach's pioneering work on hydrogenated indazoles in 1903 [9]. Initial synthetic approaches relied on condensation reactions between cyclohexanone derivatives and hydrazines, which provided limited structural diversity. The late 20th century witnessed significant advancement with the development of catalytic dehydrogenation methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), enabling aromatization to fully unsaturated indazoles [9].
The early 2000s marked a transformative period with the identification of the scaffold's pharmacological potential through high-throughput screening. Patent literature from 2009-2010 (e.g., US20100076027A1) disclosed specific 4,5,6,7-tetrahydro-2H-indazole derivatives as modulators of metabolic diseases, highlighting their application in cholesterol absorption inhibition and LDL regulation [6]. Concurrently, synthetic methodology advanced through innovative approaches like microwave-assisted cyclization and heterogeneous catalysis using α-zirconium sulfophenylphosphonate, significantly improving reaction efficiency and yields [2].
The most recent decade has focused on targeted biological applications, particularly in sigma receptor pharmacology. Critical breakthroughs include Gein et al.'s 2019 report of 2-methyltetrahydroindazole derivatives with nanomolar affinity for sigma-2 receptors (pKi = 7.8, Ki = 16 nM), demonstrating exceptional selectivity over sigma-1 subtypes (>625-fold) [5]. These developments established the scaffold as a valuable template for CNS-targeted probe development and oncological applications.
Table 2: Historical Milestones in 2-Methyltetrahydroindazole Research
Time Period | Key Developments | Research Impact |
---|---|---|
1903 | Wallach's initial hydrogenated indazole synthesis | Foundation of synthetic approaches |
1960s-1980s | Cyclohexenone-hydrazine condensation methods | Enabled basic scaffold access |
2000-2010 | Patent filings for metabolic disease applications | Established therapeutic relevance |
2015-Present | Sigma-2 selective ligand development (e.g., 7t) | Advanced CNS and cancer probe design |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3